4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene
Description
Properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c19-15-8-7-13(9-16(15)20)23-18(24)25-22-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10H,5-6H2,(H,23,24)/b22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWXJQNAKPNFTF-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene is a complex organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 395.66 g/mol. The compound features several functional groups that contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step chemical process involving the modification of naphthalene derivatives and the introduction of chloro and anilino groups. Key reagents in its synthesis may include chlorinating agents like thionyl chloride and acylating agents such as acetic anhydride. The synthesis typically requires precise control over reaction conditions, including temperature and solvent choice, to optimize yield and purity.
Biological Activity
Mechanism of Action:
The biological activity of this compound likely stems from its ability to interact with various biological targets at the molecular level. This includes potential enzyme inhibition or receptor binding, which can be elucidated through quantitative studies such as enzyme kinetics assays or receptor binding studies. Analytical techniques like High Performance Liquid Chromatography (HPLC) may be employed to assess the compound's stability and purity over time.
Potential Applications:
Research indicates that this compound may have applications in pharmaceuticals, particularly in developing new therapeutic agents targeting specific diseases. The presence of multiple functional groups suggests that it could exhibit diverse pharmacological properties, including anti-cancer or anti-inflammatory activities.
Case Study 1: Toxicity Assessment
A study assessing the toxicity of 3,4-Dichloroaniline (a related compound) on Javanese medaka embryos revealed significant insights into the biological effects associated with compounds containing similar structural motifs. The median lethal concentration (96h-LC50) was found to be 32.87 mg/L, indicating potential embryotoxicity. Such findings underscore the need for careful evaluation of compounds with similar structures for their safety profiles in biological systems .
Table: Biological Activity Data
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene
- Molecular Formula : C₁₉H₁₂Cl₃N₂O₂
- Molecular Weight : 395.67 g/mol
- CAS Registry Number : 861208-86-8 .
Structural Features: This compound features a 1,2-dihydronaphthalene core substituted with a chloro group at position 2. At position 3, it bears an iminomethyl group linked to a carbonyloxy moiety, which is further connected to a 3,4-dichloroaniline fragment.
Comparison with Structurally Similar Compounds
N-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Key Differences :
- Structural Simplicity : Lacks the carbonyloxy bridge present in the target compound, reducing molecular weight by ~59 g/mol.
- Functional Groups: Retains the dichlorophenyl and chloronaphthalene motifs but replaces the imino-carbonyloxy group with a simpler imine linkage.
2-(4-Chlorophenyl)-3-imino-6-(naphthalene-1-carbonyl)-2,3-dihydropyridazine-4-carbonitrile
- Molecular Formula : C₂₂H₁₃ClN₄O
- Molecular Weight : 384.81 g/mol
- CAS Number: Not provided in evidence .
Key Differences :
- Core Structure : Features a dihydropyridazine ring instead of a dihydronaphthalene system.
- Functional Groups : Includes a nitrile (-CN) and naphthalene-carbonyl group, enhancing polarity compared to the target compound.
- Spectroscopic Data: IR peaks at 1646 cm⁻¹ (C=O) and 2228 cm⁻¹ (CN) highlight distinct functional groups.
Sorafenib Tosylate (Cancer Therapeutic Agent)
Key Differences :
- Structural Complexity : Incorporates a trifluoromethylphenyl urea group and a tosylate counterion, enhancing water solubility.
- Bioactivity : Clinically used for cancer treatment (e.g., Nexavar®), unlike the target compound, which lacks documented therapeutic applications.
- Functional Motifs : Shares a chlorinated aromatic system but diverges in urea and sulfonate groups .
Key Differences :
- Application : Used as an acaricide and herbicide, indicating agrochemical utility.
- Structural Elements : Contains a trifluoromethylpyridine moiety and ester groups, differing from the target compound’s aniline and naphthalene framework .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Impact on Bioactivity
- The imino-carbonyloxy bridge may enhance stability compared to simpler imine-linked analogs (e.g., CAS 477887-96-0), though this requires experimental validation .
Spectroscopic and Analytical Insights
Limitations in Available Evidence
- No direct bioactivity or pharmacokinetic data for the target compound exists in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
